molecular formula C17H16FN3O B15119388 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

Katalognummer: B15119388
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: ITCLSLRFOQWPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and benzoxazole moieties contribute to its overall stability and activity. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of the fluorophenyl group, piperazine ring, and benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H16FN3O

Molekulargewicht

297.33 g/mol

IUPAC-Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H16FN3O/c18-13-5-1-3-7-15(13)20-9-11-21(12-10-20)17-19-14-6-2-4-8-16(14)22-17/h1-8H,9-12H2

InChI-Schlüssel

ITCLSLRFOQWPKY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.